

2,5-dimethyl-3(2H)-furanone CAS number and chemical structure

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Compound of Interest

Compound Name: 2,5-Dimethyl-3(2H)-furanone

Cat. No.: B133649

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An In-depth Technical Guide to 2,5-dimethyl-3(2H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,5-dimethyl-3(2H)-furanone**, a furanone-based fragrance and flavoring compound. The document details its chemical identity, physical and chemical properties, and available toxicological data. Due to the limited publicly available research on **2,5-dimethyl-3(2H)-furanone**, this guide also includes pertinent information on the closely related and extensively studied analogue, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), to provide a broader context for researchers. Methodologies for the analysis of furanones are also discussed.

Chemical Identity and Structure

Chemical Name: **2,5-dimethyl-3(2H)-furanone**^[1]

CAS Number: 14400-67-0^[1]

Synonyms: 2,5-Dimethyl-2,3-dihydrofuran-3-one^[1]

Molecular Formula: C₆H₈O₂^[1]

Molecular Weight: 112.13 g/mol [1]

Chemical Structure:

InChI Key: ASOSVCXGWPDUGN-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known physical and chemical properties of **2,5-dimethyl-3(2H)-furanone** is provided in the table below.

Property	Value	Reference
Appearance	Colorless to light yellow liquid	--INVALID-LINK--
Density	1.06 g/cm ³	--INVALID-LINK--
Molecular Weight	112.13 g/mol	[1]
Flash Point	51.67 °C (125.00 °F)	--INVALID-LINK--
Refractive Index	1.47000 to 1.49000 @ 20.00 °C	--INVALID-LINK--
Specific Gravity	1.04100 to 1.07000 @ 25.00 °C	--INVALID-LINK--

Synthesis and Analysis

Detailed experimental protocols for the synthesis and analysis of **2,5-dimethyl-3(2H)-furanone** are not readily available in peer-reviewed literature. Much of the published research focuses on its hydroxylated analog, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol). The following sections describe general methodologies that may be adapted for **2,5-dimethyl-3(2H)-furanone**.

Synthesis of Furanone Derivatives

A patented process for the preparation of 2,5-dialkyl-4-hydroxy-3(2H)-furanones involves the aldol condensation of a 2,5-dialkyl-dihydro-3(2H)-furanone under basic conditions.[2] For

example, 2,5-dimethyl-dihydro-3(2H)-furanone can be reacted with aqueous acetaldehyde in the presence of potassium hydroxide to yield an intermediate that can be further processed.[2]

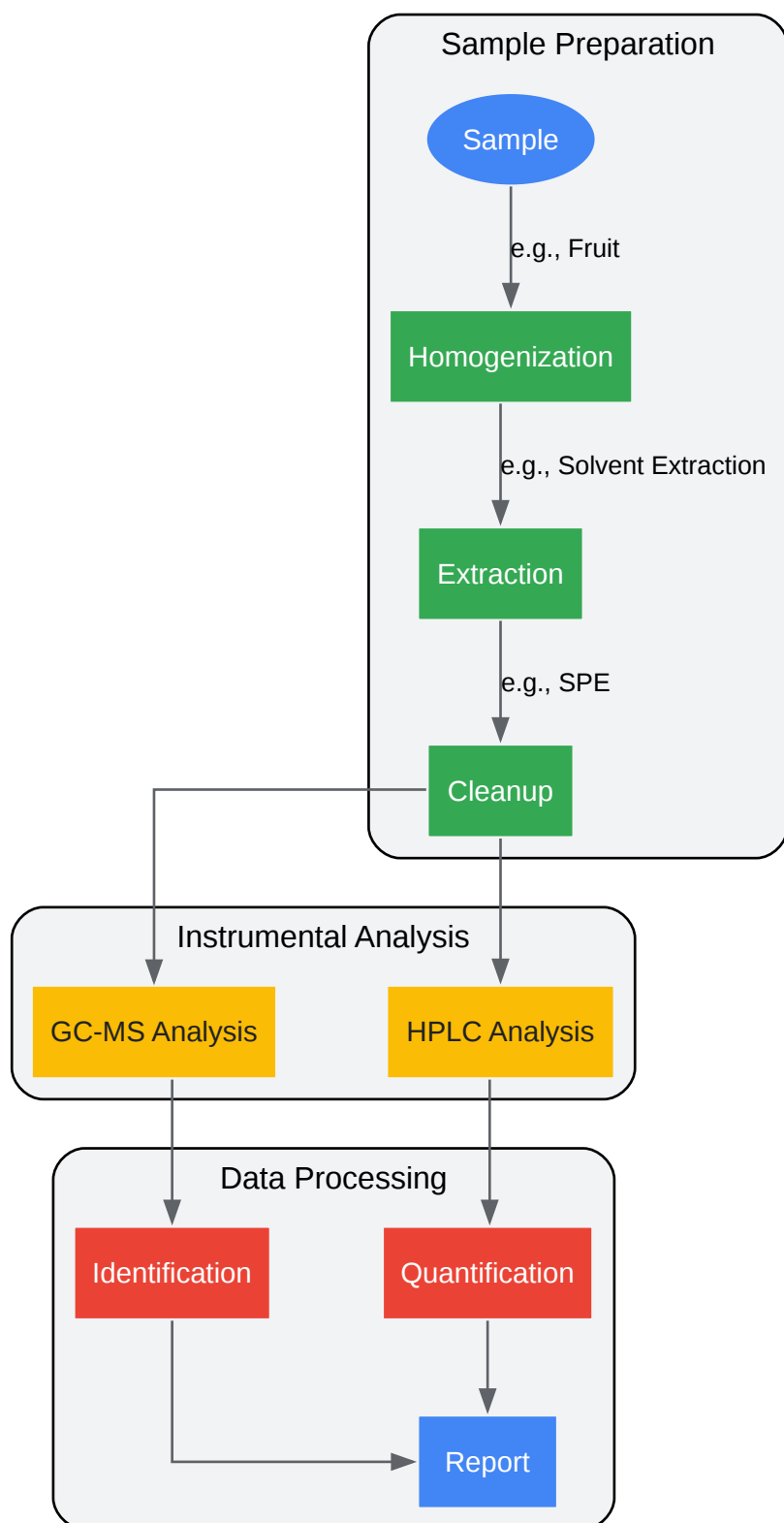
Another described synthesis for Furaneol starts from methylglyoxal.[3] This process involves a coupling reaction to form threo-3,4-dihydroxyhexane-2,5-dione, followed by a cyclization reaction to yield the final product.[3]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique for the identification and quantification of furanones in various matrices. A study on a related compound, 2,5-dimethyl-2,4-dihydroxy-3(2H)-furanone, utilized an electron ionization system with 70 eV ionizing energy.[4] The oven temperature program was set to 110°C for two minutes, then increased at a rate of 10°C per minute to 200°C, followed by an increase of 5°C per minute to 280°C, and finally held at 280°C for nine minutes.[4] The fragmentation of 3(2H)-furanones by mass spectrometry has been studied, which can aid in the identification of unknown compounds in this class.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for the analysis of furanones. A method for the analysis of Furaneol and its derivatives in strawberries used a reversed-phase C18 column with a binary mobile phase of acetate buffer and methanol, with UV detection at 280 nm.[5]

The following diagram illustrates a general workflow for the analysis of furanones in a food matrix.



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Caption: General workflow for the analysis of furanones in a food matrix.

Biological Activity and Toxicology

There is limited information available specifically on the biological activity of **2,5-dimethyl-3(2H)-furanone**. It is reported to have no ability to damage DNA and no genetic toxicity.[6]

In contrast, the hydroxylated analog, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), has been shown to exhibit broad-spectrum antimicrobial activities.[7] Studies have indicated its potential as an anti-infective agent, with the ability to arrest the cell cycle in yeast.[7]

Safety Information

2,5-dimethyl-3(2H)-furanone is classified as a flammable liquid and vapor. It is considered harmful if swallowed and may cause skin irritation.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]

Spectroscopic Data

Spectroscopic data for **2,5-dimethyl-3(2H)-furanone** is available in public databases. This includes ^1H NMR, ^{13}C NMR, IR, and mass spectra, which are crucial for the identification and characterization of the compound.[1][8] A discussion on a Reddit forum also provides some interpretation of the IR and NMR spectra, suggesting a conjugated ketone structure based on the carbonyl peak in the IR spectrum and the chemical shift in the ^{13}C NMR spectrum.[9]

Conclusion

2,5-dimethyl-3(2H)-furanone is a recognized flavoring agent with established physicochemical properties. However, a significant gap exists in the scientific literature regarding its specific synthesis, detailed analytical protocols, and biological activities. Future research should aim to address these knowledge gaps to fully understand the potential applications and biological relevance of this compound, distinguishing it from its well-studied hydroxylated counterpart, Furaneol. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals in the fields of chemistry, food science, and drug development.

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